N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate
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Overview
Description
N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and a carbamate group attached to a dimethylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate typically involves the reaction of N-Methyl-3-piperidylamine with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C to ensure the formation of the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted piperidine derivatives .
Scientific Research Applications
N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, leading to the modulation of biological pathways. For instance, it may inhibit or activate specific enzymes, resulting in altered cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-piperidyl benzilate: This compound is related but has different pharmacological properties.
Piperine: A naturally occurring piperidine derivative with antioxidant properties.
Evodiamine: Another piperidine derivative with anticancer properties.
Uniqueness
N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate is unique due to its specific substitution pattern and the presence of the carbamate group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
CAS No. |
31755-14-3 |
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Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
(1-methylpiperidin-3-yl) N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-4-7-12(2)14(11)16-15(18)19-13-8-5-9-17(3)10-13/h4,6-7,13H,5,8-10H2,1-3H3,(H,16,18) |
InChI Key |
YYEAOJQVTHGSAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OC2CCCN(C2)C |
Origin of Product |
United States |
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